N-propyl-4-(1H-pyrrol-1-yl)picolinamide
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Overview
Description
N-propyl-4-(1H-pyrrol-1-yl)picolinamide is a chemical compound that belongs to the class of pyrrolidinyl-pyridine derivatives. It is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in various physiological and pathological processes, including circadian rhythm regulation, cancer, and neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Protection Against Cellular Damage : Picolinamide derivatives have been investigated for their protective effects against cellular damage. For instance, picolinamide was identified as a strong inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (Yamamoto & Okamoto, 1980).
Anticancer Activity : Recent studies have highlighted the synthesis of Pt(II) pyridinium amidate complexes with derivatives of picolinamide, demonstrating cytotoxic activity against various cancer cell lines, suggesting potential applications in anticancer therapies (Muller et al., 2016).
Organic Synthesis and Catalysis
Facilitating Organic Syntheses : The utility of picolinamide in organic synthesis, particularly in facilitating the intramolecular amination of C-H bonds, has been demonstrated. This has enabled efficient syntheses of various nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and indolines, under palladium catalysis (He et al., 2012).
Catalyst Design and Application : Picolinamide has also served as a ligand in catalyst design, contributing to the development of complexes for water oxidation and NAD+/NADH transformations. These reactions are crucial for applications in renewable energy and biochemical synthesis (Bucci et al., 2017).
Miscellaneous Applications
Antimicrobial and DNA Interaction Studies : Derivatives of picolinic acid, closely related to picolinamide, have been characterized for their antimicrobial activities and interactions with DNA. These studies are fundamental in the development of new therapeutic agents and the understanding of molecular interactions (Tamer et al., 2018).
Exploring Molecular Interactions : The amide rotational barriers in picolinamide and nicotinamide have been investigated through NMR and ab initio studies. Understanding these barriers is critical for the design of molecules with desired biological activities and physicochemical properties (Olsen et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For example, pyrrolopyrazine derivatives, which share a similar structure, have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound likely affects multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that the compound likely has multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-propyl-4-pyrrol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-15-13(17)12-10-11(5-7-14-12)16-8-3-4-9-16/h3-5,7-10H,2,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFQXLCVVOWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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